
Hypophosphite d'aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum hypophosphite (Al(H2PO2)3) is an inorganic compound that is used in a variety of applications. It is a white, crystalline solid that is soluble in water and has a unique chemical structure. It is composed of aluminum, hydrogen, phosphorus, and oxygen atoms and is classified as a polyphosphate. Aluminum hypophosphite has been used in scientific research for many years due to its unique properties and its ability to act as a reducing agent.
Applications De Recherche Scientifique
Ignifuge pour le polyamide 6
L'hypophosphite d'aluminium (ALCPA) et son hybride avec le nitrure de carbone graphitique (g-C3N4) ont été synthétisés avec succès et appliqués comme ignifuges sans halogène dans le polyamide 6 (PA6). Les structures, la morphologie, la stabilité thermique et les propriétés au feu de ces composés ont été caractérisées. L'ALCPA et son hybride présentaient tous deux une bonne ignifugation {svg_1}.
Ignifuge pour le polyamide 66
Les dialkylphosphinates d'aluminium hybrides, synthétisés à partir de diéthyl-, éthylisobutyl- et diisobutylphosphinates mélangés et d'Al3+ dans l'eau, ont démontré une efficacité supérieure à celle du diéthylphosphinate d'Al et du diisobutylphosphinate d'Al dans l'ignifugation du polyamide 66 {svg_2}.
3. Agent synergique pour les systèmes ignifuges intumescents L'this compound (AHP) a été utilisé comme agent synergique pour améliorer l'ignifugation et le comportement de dégradation thermique des systèmes ignifuges intumescents {svg_3}.
Ignifuge pour le polystyrène
La modification de l'this compound a favorisé sa dispersion dans la matrice de polystyrène et amélioré la formation de charbon des composites de polystyrène. L'this compound modifié présente une ignifugation dans les phases condensée et gazeuse {svg_4} {svg_5}.
Mécanisme D'action
- The compound’s role is to inhibit or delay the burning of the substrate, reducing the risk of fire. It achieves this by interfering with the heat source, oxygen availability, fuel, and free-radical chain reactions involved in combustion .
- The synergistic flame-retardant mechanism involves the high carbon content contributed by ADCP to the carbon layer, while nano-silica improves the compactness of the carbon layer structure .
Target of Action
Mode of Action
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Aluminum hypophosphite can be achieved through a reaction between Aluminum hydroxide and hypophosphorous acid.", "Starting Materials": [ "Aluminum hydroxide", "Hypophosphorous acid" ], "Reaction": [ "Dissolve Aluminum hydroxide in water to form Aluminum hydroxide solution", "Add hypophosphorous acid to the Aluminum hydroxide solution", "Stir the mixture at room temperature for several hours", "Filter the resulting Aluminum hypophosphite precipitate", "Wash the precipitate with water to remove any impurities", "Dry the Aluminum hypophosphite precipitate at a low temperature" ] } | |
Numéro CAS |
7784-22-7 |
Formule moléculaire |
AlH3O6P3+3 |
Poids moléculaire |
218.92 g/mol |
Nom IUPAC |
aluminum;phosphenous acid |
InChI |
InChI=1S/Al.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;; |
Clé InChI |
MTJUVXNNYAOALD-UHFFFAOYSA-N |
SMILES canonique |
OP=O.OP=O.OP=O.[Al+3] |
Synonymes |
Aluminum hypophosphite; Phosphinic acid aluminum salt |
Origine du produit |
United States |
Q & A
Q1: How does aluminum hypophosphite contribute to flame retardancy?
A1: Aluminum hypophosphite primarily functions through a combination of condensed-phase and gas-phase mechanisms. [, , ] In the condensed phase, it promotes the formation of a char layer on the surface of the polymer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, effectively hindering further burning. [, , , , ] In the gas phase, it decomposes to release phosphorus-containing radicals, which scavenge highly reactive radicals (like hydroxyl radicals) responsible for flame propagation. [, , ]
Q2: Are there any synergistic effects observed when aluminum hypophosphite is combined with other flame retardants?
A2: Yes, research indicates significant synergistic effects when aluminum hypophosphite is combined with other flame retardants. For example, in thermoplastic polyether-ester elastomers, its combination with melamine cyanurate and poly(phenylene oxide) demonstrated enhanced flame retardancy due to a combination of gas-phase activity and char formation. [, ] Similarly, its use with expandable graphite in rigid polyurethane foams resulted in improved flame retardancy due to enhanced char formation and reduced heat release rates. [, ]
Q3: How does aluminum hypophosphite impact the mechanical properties of the polymer matrix?
A3: The impact of aluminum hypophosphite on mechanical properties depends on factors like the polymer type, loading level, and presence of other additives. Some studies report a decrease in tensile properties with increasing aluminum hypophosphite content, while others show improvements in flexural properties at specific loadings. [] Microencapsulation of aluminum hypophosphite has been explored as a strategy to mitigate potential negative impacts on mechanical properties. [, ]
Q4: What is the molecular formula and weight of aluminum hypophosphite?
A4: The molecular formula of aluminum hypophosphite is Al(H2PO2)3, and its molecular weight is 198.03 g/mol.
Q5: How thermally stable is aluminum hypophosphite?
A5: Aluminum hypophosphite exhibits moderate thermal stability. Thermogravimetric analysis studies show that its decomposition typically starts around 200°C and proceeds in multiple stages. [, , ] The decomposition products can include phosphine (PH3), water vapor, and other phosphorus-containing species. The exact decomposition pathway and the nature of the products can be influenced by factors like heating rate, atmosphere, and the presence of other additives.
Q6: Are there methods to enhance the stability of aluminum hypophosphite?
A6: Yes, microencapsulation techniques have proven effective in enhancing the stability and compatibility of aluminum hypophosphite with various polymer matrices. For instance, encapsulating it with melamine–formaldehyde resin improves its water resistance and dispersion within acrylonitrile–butadiene–styrene composites, leading to enhanced flame retardancy. []
Q7: Are there any studies on the life cycle assessment of aluminum hypophosphite as a flame retardant?
A7: Currently, there is limited research on the complete life cycle assessment of aluminum hypophosphite. Further research is needed to evaluate its environmental impact throughout its entire life cycle, from production to disposal and potential recycling options. []
Q8: What are some future directions for research on aluminum hypophosphite as a flame retardant?
A8: Future research should focus on:
- Developing more sustainable synthesis routes for aluminum hypophosphite with a lower environmental footprint. []
- Optimizing its performance in different polymer systems through surface modifications, nanocomposites, and combinations with other flame retardants. [, ]
- Conducting comprehensive life cycle assessments to thoroughly evaluate its environmental impact. []
- Exploring potential applications beyond flame retardancy, leveraging its unique chemical properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



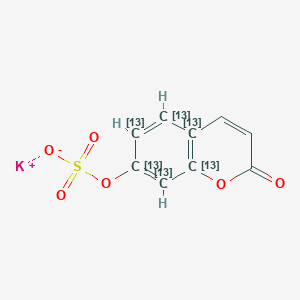


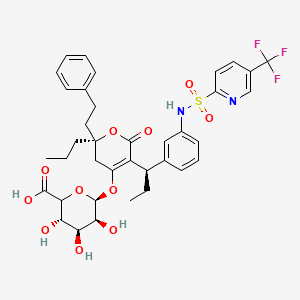
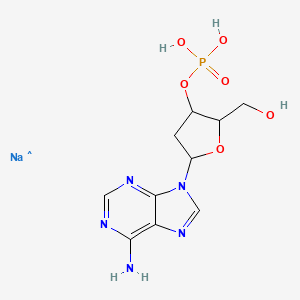

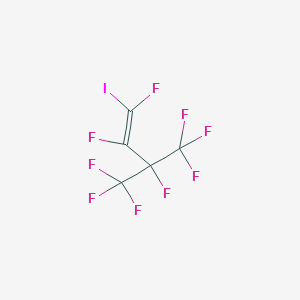
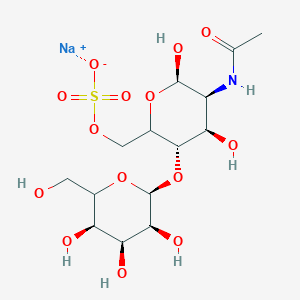
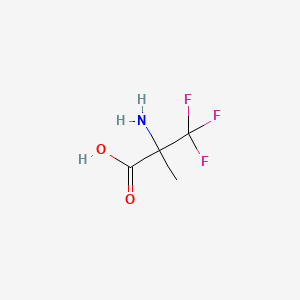
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
